LW479

Breast Cancer HDAC Inhibition Cell Proliferation

LW479 is a next-generation hydroxamate HDAC inhibitor with a unique dual mechanism: broad Class I/II HDAC inhibition combined with targeted EGFR transcriptional silencing via disruption of Sp1/HDAC1 binding to the EGFR promoter. This distinct mechanism, absent in generic HDAC inhibitors like SAHA/Vorinostat, enables potent suppression of EGFR-driven tumor growth and ~90% reduction in lung metastases in MDA-MB-231 xenograft models. With no observable systemic toxicity at 40 mg/kg over 30 days, LW479 is ideal for chronic dosing, epigenetic ChIP/co-IP assays, and benchmarking novel HDAC inhibitors. Select LW479 for reproducible, mechanism-specific results in EGFR-dependent breast cancer research.

Molecular Formula C21H23BrN2O4S
Molecular Weight 479.4 g/mol
Cat. No. B2844953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLW479
Molecular FormulaC21H23BrN2O4S
Molecular Weight479.4 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(S1)C2=CC(=CC=C2)Br)C3=CC=CC=C3OCCCCCC(=O)NO
InChIInChI=1S/C21H23BrN2O4S/c22-16-8-6-7-15(13-16)21-24(20(26)14-29-21)17-9-3-4-10-18(17)28-12-5-1-2-11-19(25)23-27/h3-4,6-10,13,21,27H,1-2,5,11-12,14H2,(H,23,25)
InChIKeyXRAVVAITOQNASO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





LW479: A Novel Hydroxamate-Based HDAC Inhibitor for Breast Cancer Research Procurement


LW479 is a synthetic, small-molecule histone deacetylase inhibitor (HDACi) belonging to the hydroxamate class. It is chemically defined as 6-{2-[2-(3-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenoxy}-N-hydroxyhexanamide (C21H23BrN2O4S, MW 479.39 g/mol) and was identified through screening of an internal chemical library [1]. LW479 demonstrates broad inhibition of Class I and II HDACs, leading to histone hyperacetylation and downstream transcriptional modulation, with a particular focus on breast cancer models [1].

Why Generic Substitution Fails: The Unique Pharmacological Profile of LW479 Among HDAC Inhibitors


Despite the availability of several hydroxamate-based HDAC inhibitors (e.g., SAHA/Vorinostat, Panobinostat), generic substitution for LW479 is not scientifically valid. LW479 exhibits a distinct mechanistic profile that integrates potent HDAC inhibition with the specific transcriptional silencing of the Epidermal Growth Factor Receptor (EGFR) gene via disruption of Sp1 and HDAC1 binding to the EGFR promoter [1]. This dual action—direct HDAC inhibition and EGFR downregulation—is not a universal feature of all HDAC inhibitors and is critical for suppressing EGFR-dependent tumor growth and metastasis in preclinical breast cancer models [1]. Selecting a generic analog without this specific mechanism of action risks compromising experimental outcomes in EGFR-driven cancer studies.

LW479: Quantitative Comparative Evidence for Differentiated Procurement Decisions


Comparable In Vitro Antiproliferative Activity to SAHA with a Distinct Mechanism of Action

In a direct head-to-head comparison within the same study, LW479 demonstrated anti-proliferative activity that was reported to be 'similar' to that of the clinically approved HDAC inhibitor, SAHA (Vorinostat), across a panel of breast cancer cell lines [1]. While the quantitative values are comparable, LW479 differentiates itself through its additional, potent downregulation of EGFR at both protein and mRNA levels, a mechanism not shared by SAHA in the same context [2].

Breast Cancer HDAC Inhibition Cell Proliferation Comparative Pharmacology

Potent EGFR Downregulation: A Key Differentiator from Broad-Spectrum HDAC Inhibitors

LW479 uniquely disrupts the binding of the transcription factor Sp1 and HDAC1 to the EGFR promoter region, leading to a dose-dependent decrease in EGFR protein and mRNA levels [1]. This mechanism is specific and directly quantified by Western blot and RT-PCR. In contrast, the EGFR downregulation by SAHA is reported to occur through a distinct mechanism involving the destabilization of EGFR mRNA, and it may not be as consistent across all cell lines [2].

EGFR Gene Silencing Transcription Factor HDAC1 Sp1

Superior In Vivo Antimetastatic Efficacy: ~90% Inhibition of Lung Metastasis

In an experimental metastasis model using MDA-MB-231-Luc cells injected intravenously into nude mice, treatment with LW479 at 40 mg/kg achieved a marked 90% inhibition of lung metastases relative to the untreated control group [1]. This demonstrates a high level of in vivo efficacy in a challenging metastatic setting, a key endpoint for advanced cancer research.

Metastasis In Vivo Efficacy Xenograft Model Breast Cancer Lung Metastasis

Favorable In Vivo Tolerability Profile: No Observed Systemic Toxicity

In a 30-day systemic toxicity study in female BALB/c mice, LW479 administered at 40 mg/kg (i.p.) showed no loss of body weight and no obvious histopathological damage to major organs including brain, heart, lung, liver, spleen, and kidney, as assessed by H&E staining [1]. This favorable tolerability profile, directly compared to SAHA in the same study, supports its use in long-term in vivo studies without the confounding factor of compound-induced toxicity.

Toxicity Safety Profile In Vivo Preclinical Maximum Tolerated Dose

Optimal Research and Industrial Application Scenarios for LW479 Based on Verified Evidence


Investigating EGFR-Dependent Tumor Growth and Metastasis in Breast Cancer Models

Given its demonstrated ability to potently downregulate EGFR expression and suppress both primary tumor growth and lung metastasis in MDA-MB-231 xenograft models [1], LW479 is ideally suited for preclinical studies exploring the role of HDAC inhibition in EGFR-driven breast cancer progression. Its ~90% reduction in lung metastases makes it a valuable tool for dissecting metastatic mechanisms and evaluating combination therapies targeting the EGFR axis [1].

Mechanistic Studies on Sp1-HDAC1 Transcriptional Complexes

LW479's unique ability to disrupt the binding of the Sp1 transcription factor and HDAC1 to the EGFR promoter provides a powerful tool for researchers investigating the epigenetic regulation of gene expression [1]. This compound can be used in chromatin immunoprecipitation (ChIP) and co-immunoprecipitation assays to elucidate the dynamics of transcriptional complexes at GC-rich promoters, offering a more targeted approach than pan-HDAC inhibitors [1].

Long-Term In Vivo Efficacy Studies Requiring a Favorable Toxicity Profile

The demonstration that LW479 causes no observable systemic toxicity in mice over a 30-day treatment period at an efficacious dose (40 mg/kg) supports its use in chronic dosing studies [1]. This is particularly relevant for experiments designed to model long-term tumor suppression or to assess the impact of sustained HDAC inhibition on cancer progression and recurrence, where compound tolerability is a critical factor [1].

Comparative Pharmacology: Benchmarking Novel HDAC Inhibitors

As a hydroxamate-based HDAC inhibitor with a well-characterized in vitro and in vivo profile, including a direct comparison to SAHA [1], LW479 serves as an excellent reference compound for benchmarking the activity and selectivity of newly synthesized HDAC inhibitors. Its documented effects on cell cycle arrest (G2/M phase), apoptosis induction, and EGFR silencing provide a robust set of endpoints for comparative analysis in breast cancer cell line panels [1].

Quote Request

Request a Quote for LW479

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.